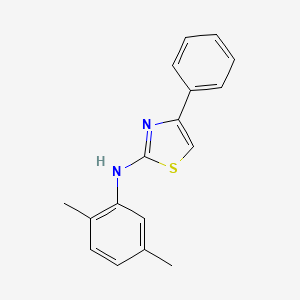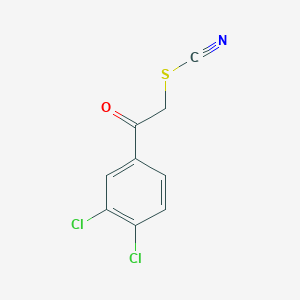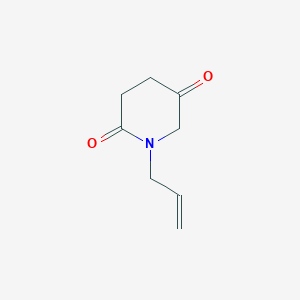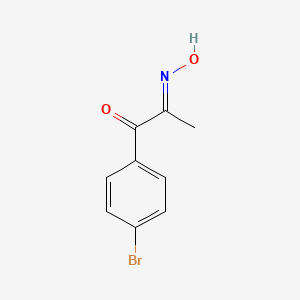
3-(4-羟甲基)苯基丙酸
概述
描述
3-[4-(Hydroxymethyl)phenyl]propanoic acid is a compound with the molecular formula C10H12O3 . It is a caffeine metabolite that has shown high antioxidant activity . It is also a very sensitive biomarker for the consumption of relatively small amounts of coffee .
Synthesis Analysis
Phenylpropanoic acid, which is structurally similar to 3-[4-(Hydroxymethyl)phenyl]propanoic acid, can be prepared from cinnamic acid by hydrogenation . Other synthetic routes include the reduction with sodium amalgam in water and by electrolysis .Molecular Structure Analysis
The molecular structure of 3-[4-(Hydroxymethyl)phenyl]propanoic acid can be viewed using computational tools . The compound has a molecular weight of 180.20000 .Physical and Chemical Properties Analysis
3-[4-(Hydroxymethyl)phenyl]propanoic acid is a powder with a melting point of 148-150°C . The compound has a molecular weight of 180.20000 .科学研究应用
医药
3-(4-羟甲基)苯基丙酸: 由于其结构与生物活性化合物相似,在医药研究中展现出潜力。 它可以作为合成药物的前体,这些药物可以靶向体内特定的受体或酶 。 其羟甲基基团提供了一个可以修饰的官能团,可以产生具有所需药理性质的衍生物。
材料科学
在材料科学中,这种化合物可用于创造具有独特性能的新型聚合物。 苯环和羧酸基团的存在允许形成芳香族聚酯,这些聚酯以其热稳定性和强度而闻名 。 这些材料可以在高性能纤维或工程塑料中找到应用。
环境科学
3-(4-羟甲基)苯基丙酸: 可以在环境科学中用作合成能够降解环境污染物的化合物的基础。 其结构可以帮助设计模拟酶或其他天然物质的分子,这些物质可以分解环境中的有害化学物质 。
食品工业
该化合物的潜在食品工业应用包括由于其抗菌特性而用作添加剂或防腐剂。 研究可以探索其在延长易腐商品保质期方面的功效,而不会影响食品安全或质量 。
化妆品
在化妆品行业,可以合成3-(4-羟甲基)苯基丙酸的衍生物,使其作为皮肤调理剂或防腐剂。 其酚类结构表明具有抗氧化特性,这在护肤品中是有益的,可以保护皮肤免受氧化应激 。
农业
在农业上,可以探索其作为合成除草剂或杀虫剂的前体。 苯丙酸结构在许多植物激素和防御化合物中很常见,可以模仿这些化合物来开发新的农业化学品 。
安全和危害
属性
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4,11H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLYBTLKNBKSIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605201 | |
| Record name | 3-[4-(Hydroxymethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56703-34-5 | |
| Record name | 3-[4-(Hydroxymethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(hydroxymethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(2-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B1657361.png)
![2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1657363.png)


![(3,5-Dichlorophenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B1657368.png)

![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(2-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1657371.png)
![2-[[3-Chloro-4-(3-methylbutoxy)phenyl]methyl]-1-(diaminomethylidene)guanidine](/img/structure/B1657373.png)


![N-[(E)-1-(4-ethoxyphenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B1657377.png)
![[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]urea](/img/structure/B1657379.png)
![N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B1657380.png)
![(2E)-2-[1-(4-hydroxy-3-methoxyphenyl)propylidene]hydrazinecarboxamide](/img/structure/B1657382.png)
